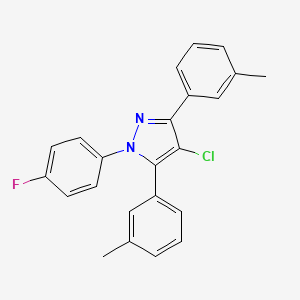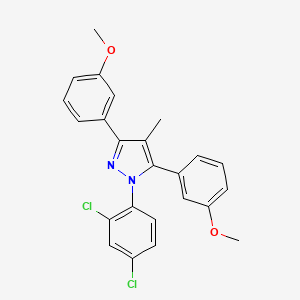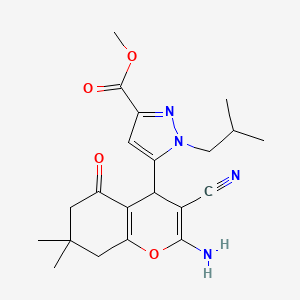
4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the reaction temperature can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of catalysts, solvents, and reaction conditions is crucial to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(4-fluorophenyl)butan-1-one:
4-chloro-1-(4-fluorophenyl)-3,5-dimethylpyrazole: Another pyrazole derivative with similar chemical properties.
Uniqueness
4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its specific combination of chloro, fluoro, and methyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18ClFN2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18ClFN2/c1-15-5-3-7-17(13-15)22-21(24)23(18-8-4-6-16(2)14-18)27(26-22)20-11-9-19(25)10-12-20/h3-14H,1-2H3 |
InChI Key |
HKZGTDJQRIIMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B14924642.png)
![N-(4-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924655.png)
![N-(4-bromo-2-methylphenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924662.png)
![N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924667.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924686.png)
![4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B14924689.png)


![N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14924708.png)
![5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14924713.png)

![3-Chloro-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14924737.png)
![hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B14924738.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14924756.png)
